molecular formula C11H13NO3 B065640 3,4,5-Trimethoxybenzylisocyanide CAS No. 165459-74-5

3,4,5-Trimethoxybenzylisocyanide

Cat. No.: B065640
CAS No.: 165459-74-5
M. Wt: 207.23 g/mol
InChI Key: POGKDRXRTUOFAJ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzylisocyanide is a chemical compound that belongs to the family of isocyanides. It is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been studied for its potential biological and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxybenzylisocyanide typically involves the reaction of 3,4,5-trimethoxybenzylamine with chloroform and a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isocyanide, which is then isolated and purified .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for yield and purity. The use of phase-transfer catalysis and other advanced techniques can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxybenzylisocyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3,4,5-Trimethoxybenzylisocyanide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzyl isocyanate: Similar in structure but with different functional groups.

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxybenzyl core but has an aldehyde group instead of an isocyanide.

Uniqueness

3,4,5-Trimethoxybenzylisocyanide is unique due to its isocyanide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-(isocyanomethyl)-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGKDRXRTUOFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332314
Record name 3,4,5-Trimethoxybenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165459-74-5
Record name 3,4,5-Trimethoxybenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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